molecular formula C14H10Br2O2 B1596481 4-Benzyloxy-3,5-dibromo-benzaldehyde CAS No. 249515-06-8

4-Benzyloxy-3,5-dibromo-benzaldehyde

Cat. No.: B1596481
CAS No.: 249515-06-8
M. Wt: 370.03 g/mol
InChI Key: IMYYDKQPNKYZQR-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-dibromo-benzaldehyde is an organic compound with the molecular formula C14H10Br2O2 It is characterized by the presence of a benzyloxy group and two bromine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde typically involves the bromination of 4-benzyloxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3,5-dibromo-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide can replace the bromine atoms with methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Benzyloxy-3,5-dibromo-benzoic acid.

    Reduction: 4-Benzyloxy-3,5-dibromo-benzyl alcohol.

    Substitution: 4-Benzyloxy-3,5-dimethoxy-benzaldehyde.

Scientific Research Applications

4-Benzyloxy-3,5-dibromo-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3,5-dibromo-benzaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine atoms and the benzyloxy group can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

    4-Benzyloxy-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of bromine atoms.

    3,5-Dibromobenzaldehyde: Lacks the benzyloxy group, making it less bulky and potentially less selective in certain reactions.

    4-Benzyloxybenzaldehyde: Lacks the bromine atoms, which can affect its reactivity and applications.

Uniqueness: 4-Benzyloxy-3,5-dibromo-benzaldehyde is unique due to the combination of the benzyloxy group and bromine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3,5-dibromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYDKQPNKYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363467
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249515-06-8
Record name 4-Benzyloxy-3,5-dibromo-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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